molecular formula C16H11N3O3 B5758528 2-nitro-N-5-quinolinylbenzamide

2-nitro-N-5-quinolinylbenzamide

Cat. No.: B5758528
M. Wt: 293.28 g/mol
InChI Key: XEYLVIMKRXECCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-N-5-quinolinylbenzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the 2-position of the benzene ring and an amide linkage to the 5-position of a quinoline moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and material science applications.

Properties

IUPAC Name

2-nitro-N-quinolin-5-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-16(12-5-1-2-9-15(12)19(21)22)18-14-8-3-7-13-11(14)6-4-10-17-13/h1-10H,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYLVIMKRXECCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196616
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Benzamide Core

Key Observations :

  • Chloro and bromo substituents (e.g., in ) may similarly influence reactivity but add steric bulk.
  • Quinoline vs. Phenyl Linkages: Quinoline-containing analogs (e.g., ) may exhibit enhanced π-π stacking or intercalation properties compared to phenyl derivatives (e.g., ), impacting solubility and target engagement.
Table 2: Carcinogenicity and Pharmacological Profiles of Nitroaromatic Compounds
Compound Name Biological Effect Model Organism Incidence/Activity Source Evidence
Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide Carcinogenic (stomach, lung, mammary) Swiss mice 21/22 tumors
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine Hemangioendothelial sarcoma Sprague-Dawley rats 32/32 tumors
(E)-2-(5-Cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide High activity (unspecified) - 6.878*

Key Observations :

  • Nitro Group Toxicity: Nitrofuran derivatives () exhibit strong carcinogenicity, likely due to nitro-reduction generating reactive intermediates. This raises caution for nitro-containing benzamides, though the quinolinyl group in 2-nitro-N-5-quinolinylbenzamide may alter metabolic pathways.
  • Activity vs.

Key Observations :

  • Quinoline Impact: The planar quinoline ring in this compound may reduce aqueous solubility compared to alkylated analogs (e.g., ).
  • Synthetic Feasibility : Commercial availability of intermediates like 5-chloro-2-nitro-N-(pentan-3-yl)benzamide () suggests scalable routes for nitrobenzamides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.